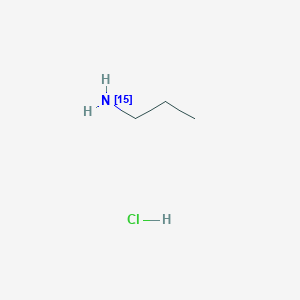

Propylamine-15N hydrochloride

Description

Rationale for 15N Isotopic Incorporation in Amine Systems

Nitrogen-15 (B135050) (¹⁵N) is a stable isotope of nitrogen that is particularly valuable for studying nitrogen-containing compounds like amines. numberanalytics.com The most abundant isotope, nitrogen-14 (¹⁴N), has nuclear properties that make it challenging to analyze using nuclear magnetic resonance (NMR) spectroscopy. In contrast, ¹⁵N has a nuclear spin of ½, which results in sharper and more easily interpretable NMR signals. wikipedia.org

The incorporation of ¹⁵N into amine systems offers several key advantages:

Enhanced NMR Spectroscopy: ¹⁵N labeling significantly improves the quality and information content of NMR spectra. numberanalytics.comnumberanalytics.com It allows for the use of advanced techniques like two-dimensional (2D) and three-dimensional (3D) NMR to resolve complex structures and study molecular interactions. numberanalytics.comfrontiersin.org

Mechanistic Studies: The distinct signal of ¹⁵N allows researchers to track the nitrogen atom through chemical reactions, providing definitive evidence for reaction mechanisms. numberanalytics.comresearchgate.net

Structural Elucidation: ¹⁵N NMR is a powerful tool for determining the structure of nitrogen-containing molecules. The chemical shift of the ¹⁵N nucleus is highly sensitive to its local electronic environment, enabling the differentiation between various functional groups such as amines, amides, and nitriles. numberanalytics.comfrontiersin.org

Tracing Metabolic Pathways: In biological systems, ¹⁵N-labeled amines can be used to trace the metabolic fate of the nitrogen atom, contributing to our understanding of amino acid metabolism and other nitrogen-dependent processes. alfa-chemistry.com

Historical Context of Propylamine (B44156) Derivatives in Academic Inquiry

Propylamine and its derivatives have long been subjects of scientific investigation due to their versatile chemical properties and presence in a wide range of applications. nih.govacs.org Propylamine itself is a fundamental building block in organic synthesis and has been used in the creation of various pharmaceuticals, including antifungal, antimalarial, and antibacterial agents. nih.govacs.org

Research on propylamine derivatives has spanned various fields:

Pharmacology: Propylamine structures are found in many tricyclic antidepressants and antihistamines. taylorandfrancis.compharmacy180.com For instance, brompheniramine (B1210426) and chlorpheniramine (B86927) are propylamine derivatives. taylorandfrancis.com

Materials Science: Propylamine has been utilized in the synthesis and functionalization of nanoparticles. nih.govtaylorandfrancis.com

Industrial Chemistry: Derivatives of propylamine are used as corrosion inhibitors, in the synthesis of polymers and as flotation agents in mining. taylorandfrancis.com

Biochemistry: Substituted propylamine derivatives have been synthesized and evaluated as inhibitors of enzymes like squalene (B77637) synthase, a key enzyme in cholesterol biosynthesis. researchgate.net

The study of propylamine's fundamental chemical properties, such as its conformational isomers and decomposition pathways, has also been a subject of detailed computational and spectroscopic research. nih.govacs.org

Scope and Research Objectives Pertaining to Propylamine-15N Hydrochloride

The specific focus on this compound stems from the convergence of the utility of ¹⁵N isotopic labeling and the established importance of propylamine derivatives. The primary research objectives for this compound are to leverage the ¹⁵N label to gain deeper insights into chemical and biological processes.

Key research aims include:

Mechanistic Elucidation: Using ¹⁵N NMR and mass spectrometry to precisely determine the mechanisms of reactions involving the amine group of propylamine. researchgate.net

Structural Analysis: Employing advanced NMR techniques to study the structure and dynamics of molecules synthesized using this compound as a precursor. nih.gov

Metabolic Tracing: Tracking the metabolic fate of the ¹⁵N-labeled propylamino group in biological systems to understand nutrient cycling and metabolic pathways. alfa-chemistry.com

Environmental Fate Studies: Investigating the transformation and transport of propylamine-containing compounds in the environment.

The hydrochloride salt form of propylamine is often used to improve its stability and solubility in aqueous solutions, facilitating its use in a wider range of experimental conditions.

Structure

3D Structure of Parent

Properties

CAS No. |

84050-99-7 |

|---|---|

Molecular Formula |

C3H10ClN |

Molecular Weight |

96.56 g/mol |

IUPAC Name |

propan-1-(15N)amine;hydrochloride |

InChI |

InChI=1S/C3H9N.ClH/c1-2-3-4;/h2-4H2,1H3;1H/i4+1; |

InChI Key |

PYNUOAIJIQGACY-VZHAHHFWSA-N |

SMILES |

CCCN.Cl |

Isomeric SMILES |

CCC[15NH2].Cl |

Canonical SMILES |

CCCN.Cl |

Pictograms |

Irritant |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Isotopic Enrichment of Propylamine 15n Hydrochloride

Strategic Precursor Selection for ¹⁵N Isotope Incorporation

The cornerstone of synthesizing Propylamine-15N hydrochloride is the selection of an appropriate ¹⁵N-labeled precursor. The most common and cost-effective precursor for introducing the ¹⁵N isotope into an amine functional group is ¹⁵N-labeled ammonium (B1175870) chloride (¹⁵NH₄Cl) . rsc.orgisotopeshop.comchemrxiv.org This salt is readily available with high isotopic purity (often exceeding 98-99 atom % ¹⁵N) and serves as a versatile source of the ¹⁵N-ammonia (¹⁵NH₃) or ¹⁵N-ammonium ion required for the amination process. isotopeshop.comsigmaaldrich.com

The choice of ¹⁵NH₄Cl is strategic due to its relative stability and the ease with which it can be converted into the reactive ¹⁵N-ammonia species in situ, typically through the addition of a base. rsc.org This allows for controlled and efficient incorporation of the ¹⁵N isotope at a late stage of a synthetic sequence, which is often more economical. rsc.org Other potential, though less common, precursors could include ¹⁵N-labeled phthalimide (B116566), which can be synthesized from ¹⁵N-urea. researchgate.net

Optimized Synthetic Routes for High ¹⁵N Enrichment

To achieve a high level of isotopic enrichment in the final product, specific and optimized synthetic routes are employed. These methods are designed to ensure that the ¹⁵N isotope from the precursor is efficiently and selectively incorporated into the propylamine (B44156) structure.

Reductive Amination Pathways Utilizing ¹⁵N-Labeled Precursors

Reductive amination is a powerful and widely used method for the synthesis of amines, including isotopically labeled ones. youtube.comwikipedia.org This one-pot reaction typically involves the reaction of a carbonyl compound (an aldehyde or ketone) with an amine source, in this case, ¹⁵N-ammonia generated from ¹⁵NH₄Cl, to form an intermediate imine. wikipedia.org This imine is then reduced in situ to the desired amine. youtube.commasterorganicchemistry.com

For the synthesis of Propylamine-15N, the process would start with propanal (propionaldehyde). The reaction proceeds as follows:

Imine Formation: Propanal reacts with ¹⁵N-ammonia (liberated from ¹⁵NH₄Cl) in a reversible reaction to form a ¹⁵N-labeled propanimine intermediate. wikipedia.org

Reduction: A reducing agent present in the reaction mixture selectively reduces the C=N double bond of the imine to a C-N single bond, yielding Propylamine-15N. masterorganicchemistry.com

Commonly used reducing agents for this transformation include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which are mild enough to not reduce the starting aldehyde but are effective in reducing the intermediate imine. masterorganicchemistry.com Catalytic hydrogenation over platinum, palladium, or nickel catalysts is also a viable reduction method. wikipedia.org The resulting Propylamine-15N can then be converted to its hydrochloride salt by treatment with hydrochloric acid.

Alternative Synthetic Strategies for Site-Specific ¹⁵N Introduction

While reductive amination is a primary route, other synthetic strategies can also be employed for the site-specific introduction of the ¹⁵N isotope. One such approach involves the Gabriel synthesis, which utilizes phthalimide as the nitrogen source. In a modified version for isotopic labeling, ¹⁵N-labeled phthalimide could be used. researchgate.net This method involves the alkylation of potassium ¹⁵N-phthalimide with a propyl halide (e.g., 1-bromopropane), followed by hydrazinolysis or acidic hydrolysis to release the primary amine, Propylamine-15N.

Purification Techniques for Isotopic Purity

After the synthesis, purification of this compound is critical to remove any unreacted starting materials, byproducts, and non-labeled or partially labeled species, ensuring high isotopic and chemical purity.

A common and effective method for purifying amine hydrochlorides is recrystallization . The crude this compound is dissolved in a suitable solvent or solvent mixture (e.g., ethanol/ether) at an elevated temperature, and then allowed to cool slowly. The pure crystalline product will precipitate out of the solution, leaving impurities behind in the mother liquor.

For the free amine form (Propylamine-15N), distillation can be an effective purification technique due to its relatively low boiling point (48 °C). sigmaaldrich.com However, given that the final product is the hydrochloride salt, recrystallization is the more pertinent method.

Flash column chromatography is another powerful purification technique that can be used to separate the desired labeled compound from impurities based on their differential adsorption to a stationary phase. acs.org

The selection of the appropriate purification technique depends on the nature of the impurities and the scale of the synthesis. Often, a combination of these methods may be necessary to achieve the desired level of purity.

Isotopic Purity Assessment Methodologies

To confirm the successful incorporation of the ¹⁵N isotope and to determine the isotopic enrichment of the final this compound product, several analytical techniques are employed.

Mass Spectrometry (MS) is a primary tool for assessing isotopic purity. researchgate.net By analyzing the mass-to-charge ratio of the molecular ion, the presence of the heavier ¹⁵N isotope can be confirmed. The mass spectrum of Propylamine-15N will show a molecular ion peak at m/z that is one unit higher than that of the unlabeled propylamine. sigmaaldrich.com The relative intensities of the peaks corresponding to the ¹⁵N-labeled and the natural abundance ¹⁴N species allow for the calculation of the isotopic enrichment, which is often expressed as "atom % ¹⁵N". sigmaaldrich.com

Nuclear Magnetic Resonance (NMR) Spectroscopy is another powerful, non-destructive technique for isotopic analysis. researchgate.net While ¹⁴N has a nuclear spin, its quadrupole moment often leads to broad signals. In contrast, ¹⁵N is a spin-1/2 nucleus, which gives rise to sharp and well-resolved signals in ¹⁵N NMR spectra. The presence and integration of signals in the ¹⁵N NMR spectrum provide direct evidence of ¹⁵N incorporation. Furthermore, in ¹H or ¹³C NMR spectra, the coupling between the ¹⁵N nucleus and adjacent protons or carbons (¹⁵N-¹H or ¹⁵N-¹³C coupling) can provide definitive proof of the isotope's location within the molecule. researchgate.net

The combination of these analytical methods provides a comprehensive assessment of both the chemical and isotopic purity of the synthesized this compound, ensuring its suitability for its intended research applications.

Data Tables

Table 1: Precursor and Product Information

| Compound | Formula | Molecular Weight ( g/mol ) | Isotopic Purity |

|---|---|---|---|

| ¹⁵N-Ammonium Chloride | ¹⁵NH₄Cl | 54.49 | >98-99 atom % ¹⁵N |

| Propylamine-¹⁵N | CH₃CH₂CH₂¹⁵NH₂ | 60.10 | >98 atom % ¹⁵N |

Table 2: Analytical Techniques for Purity Assessment

| Technique | Information Provided | Key Features |

|---|---|---|

| Mass Spectrometry (MS) | Isotopic enrichment, molecular weight confirmation | High sensitivity, provides mass-to-charge ratio |

Spectroscopic and Spectrometric Characterization Leveraging 15n Isotopic Enrichment

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

The ¹⁵N nucleus, with its spin quantum number of 1/2, is highly amenable to a variety of sophisticated NMR experiments. Isotopic labeling overcomes the primary challenge of natural abundance ¹⁵N NMR, which is the low natural occurrence of the isotope (0.37%), thereby drastically reducing experiment times and improving signal-to-noise ratios.

The ¹⁵N chemical shift is a sensitive indicator of the electronic environment surrounding the nitrogen atom. In Propylamine-¹⁵N hydrochloride, the nitrogen exists as a protonated ammonium (B1175870) group (-¹⁵NH₃⁺). The chemical shift is influenced by factors such as hybridization, substituent effects, and solvent interactions. For saturated aliphatic amines and their corresponding hydrochlorides, ¹⁵N chemical shifts span a distinct range. acs.org Protonation of the amine group typically leads to a significant upfield shift (to a less negative or more positive ppm value) compared to the free amine.

Correlation spectroscopy, in its one-dimensional form, involves observing the ¹⁵N spectrum while decoupling protons. This results in a single sharp signal for the ¹⁵N nucleus in Propylamine-¹⁵N hydrochloride, the precise chemical shift of which provides critical information about its electronic state.

Table 1: Typical ¹⁵N Chemical Shift Ranges for Primary Amines and Ammonium Salts Data compiled from general knowledge of ¹⁵N NMR spectroscopy.

| Functional Group | Typical ¹⁵N Chemical Shift Range (ppm, referenced to NH₃) |

| Primary Amine (R-NH₂) | 0 to -50 |

| Primary Ammonium (R-NH₃⁺) | -20 to -60 |

Note: The exact chemical shift for Propylamine-¹⁵N hydrochloride is dependent on the solvent and concentration.

Two-dimensional heteronuclear NMR experiments are essential for unambiguously assigning chemical structures and probing through-bond and through-space connectivities.

¹H-¹⁵N HSQC (Heteronuclear Single Quantum Coherence): This is a premier experiment for identifying atoms that are directly bonded. protein-nmr.org.uk Magnetization is transferred from protons to the directly attached ¹⁵N nucleus. protein-nmr.org.uk For Propylamine-¹⁵N hydrochloride, the HSQC spectrum would display a single cross-peak correlating the ¹⁵N chemical shift with the chemical shift of the three equivalent protons of the -¹⁵NH₃⁺ group. The presence and position of this peak confirm the direct H-N bond connectivity.

Table 2: Expected ¹H-¹⁵N Correlations for Propylamine-¹⁵N hydrochloride

| Experiment | Correlation Type | Correlated Nuclei | Purpose |

| ¹H-¹⁵N HSQC | ¹J (One-bond) | ¹⁵N ↔ H of -NH₃⁺ | Confirms direct N-H bond |

| ¹H-¹⁵N HMBC | ²J (Two-bond) | ¹⁵N ↔ H of α-CH₂ | Confirms N-C connectivity |

| ¹H-¹⁵N HMBC | ³J (Three-bond) | ¹⁵N ↔ H of β-CH₂ | Confirms propyl chain structure |

NMR relaxation measurements provide profound insights into the motion of molecules in solution on a picosecond to nanosecond timescale. The ¹⁵N nucleus is an excellent probe for these studies because its relaxation is dominated by well-understood mechanisms, primarily the dipole-dipole interaction with attached protons. nih.govnih.gov

Spin-Spin Relaxation (T₂): This parameter characterizes the decay of magnetization in the plane transverse to the main magnetic field. weizmann.ac.il T₂ is sensitive to both fast and slower timescale motions (microseconds to milliseconds), including conformational exchange processes. nih.gov

By measuring T₁ and T₂ at different magnetic field strengths, detailed information about the rotational correlation time (the average time a molecule takes to tumble one radian) and internal dynamics of the propyl chain can be obtained.

Solid-state NMR (ssNMR) is a powerful technique for studying molecules in the solid phase, such as crystalline powders or species adsorbed onto a surface. wustl.edu For ¹⁵N-labeled compounds, ssNMR can provide detailed information about molecular structure, packing, and interactions that are averaged out in solution. nih.gov

Techniques such as Cross-Polarization Magic-Angle Spinning (CPMAS) are employed to enhance the signal of the ¹⁵N nucleus and average out anisotropic interactions that broaden signals in the solid state. acs.orgnih.gov In studies involving Propylamine-¹⁵N hydrochloride, ssNMR could be used to:

Characterize the crystalline form and identify the presence of different polymorphs.

Investigate the interaction of the ammonium headgroup with surfaces. For instance, in studies analogous to those performed on amine-functionalized silica, ssNMR can probe the nature of chemisorbed species and their interactions with a substrate. wustl.eduacs.orgnih.gov

Monitor changes in the nitrogen's local environment upon binding or reaction in a solid-gas or solid-liquid interface.

Vibrational Spectroscopy (IR and Raman) Investigations

Vibrational spectroscopy probes the energy levels of molecular vibrations. The frequencies of these vibrations are determined by the masses of the bonded atoms and the strength of the chemical bonds connecting them.

Infrared (IR) spectroscopy of propylamine (B44156) reveals characteristic absorption bands. For the primary amine group, key vibrations include the N-H stretching modes (typically appearing as two peaks for a primary amine between 3500 and 3300 cm⁻¹) and N-H deformation (bending) modes (around 1650 to 1580 cm⁻¹). docbrown.info

The substitution of ¹⁴N with the heavier ¹⁵N isotope induces a predictable shift in the vibrational frequencies of modes that involve the motion of the nitrogen atom. According to the harmonic oscillator approximation, the vibrational frequency is inversely proportional to the square root of the reduced mass of the system. Therefore, increasing the mass of the nitrogen atom from 14 to 15 g/mol will cause the frequency of associated vibrations to decrease (a redshift).

This isotopic shift is invaluable for the unambiguous assignment of vibrational modes. nih.gov For example, the N-H stretching vibration is expected to shift to a lower wavenumber upon ¹⁵N labeling. This shift confirms that the observed band indeed corresponds to a vibration involving the nitrogen atom, helping to distinguish it from other overlapping bands, such as O-H or C-H stretches. The frequency shift is highly dependent on the relative, not absolute, mass change. nih.gov

Table 3: Predicted Isotopic Shift for N-H Stretch in Propylamine-¹⁵N hydrochloride

| Vibrational Mode | Typical Frequency (¹⁴N-H) (cm⁻¹) | Predicted Frequency (¹⁵N-H) (cm⁻¹) | Expected Isotopic Shift (cm⁻¹) |

| N-H Stretch | ~3300 | ~3293 | ~ -7 |

Calculation based on the principle that the frequency shift is related to the change in reduced mass of the N-H bond. nih.gov

Mass Spectrometry (MS) Techniques for Isotopic Purity and Fragmentation Pathway Elucidation

Mass spectrometry is an indispensable analytical tool for the characterization of isotopically labeled compounds such as Propylamine-15N hydrochloride. nist.gov It provides critical information on the isotopic purity of the material and offers deep insights into its chemical structure through the analysis of fragmentation patterns. The incorporation of the stable isotope ¹⁵N, which has a low natural abundance, allows for clear differentiation from its ¹⁴N counterpart, facilitating detailed mechanistic studies. nist.gov

High-Resolution Mass Spectrometry for Precise Isotopic Abundance Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for accurately determining the isotopic purity of this compound. nist.gov Unlike low-resolution mass spectrometry, HRMS instruments, such as Time-of-Flight (TOF) or Orbitrap analyzers, can measure the mass-to-charge ratio (m/z) of ions with very high precision (typically to four or more decimal places). docbrown.infodocbrown.info This capability allows for the clear separation of ions with very similar nominal masses, which is crucial for assessing isotopic enrichment. almacgroup.com

When analyzing Propylamine-15N, the objective is to quantify the relative abundance of the ¹⁵N-labeled molecule compared to the unlabeled (¹⁴N) molecule. The protonated molecular ion of unlabeled propylamine, [CH₃CH₂CH₂¹⁴NH₃]⁺, has a theoretical monoisotopic mass of 60.0813 Da. The corresponding ¹⁵N-labeled ion, [CH₃CH₂CH₂¹⁵NH₃]⁺, has a theoretical monoisotopic mass of 61.0783 Da.

The determination of isotopic purity involves measuring the signal intensities of these two ions. However, a correction must be applied to account for the natural abundance of ¹³C isotopes, which also contribute to the M+1 peak of the unlabeled compound. docbrown.info By subtracting the calculated contribution of natural isotopes from the observed signal intensity, the true abundance of the ¹⁵N-labeled species can be accurately determined. researchgate.net For commercially available Propylamine-15N, the isotopic purity is often specified, for instance, at 98 atom % ¹⁵N. sigmaaldrich.com

The data below illustrates the expected high-resolution mass spectrum for a sample of Propylamine-15N with 98% isotopic enrichment.

| Ion Species | Molecular Formula | Theoretical Monoisotopic Mass (Da) | Observed m/z | Relative Abundance (%) | Isotopic Contribution |

|---|---|---|---|---|---|

| Unlabeled [M+H]⁺ | C₃H₁₀¹⁴N⁺ | 60.0813 | 60.0811 | 2.0 | Represents the unlabeled portion of the sample. |

| ¹⁵N-labeled [M+1+H]⁺ | C₃H₁₀¹⁵N⁺ | 61.0783 | 61.0781 | 98.0 | Represents the ¹⁵N-enriched portion of the sample. |

Tandem Mass Spectrometry (MS/MS) for Fragmentation Mechanism Studies

Tandem mass spectrometry (MS/MS) is a technique used to investigate the fragmentation pathways of a selected precursor ion, providing detailed structural information. wikipedia.org In an MS/MS experiment, a specific ion (the precursor ion) is selected in the first stage of mass analysis, subjected to fragmentation, and the resulting product ions are then analyzed in a second stage. wikipedia.org Collision-Induced Dissociation (CID) is a commonly used method to induce fragmentation.

For this compound, the precursor ion selected for MS/MS analysis would be the protonated molecular ion, [CH₃CH₂CH₂¹⁵NH₃]⁺, at m/z 61.0783. The fragmentation of protonated primary amines is well-characterized. nih.gov The most prominent fragmentation pathway for propylamine is the cleavage of the Cα-Cβ bond (the bond between the first and second carbon atoms from the nitrogen), also known as α-cleavage. whitman.edu This results in the loss of a neutral ethyl radical (•CH₂CH₃) and the formation of a stable immonium ion. docbrown.infowhitman.edu

Due to the ¹⁵N label, the m/z of any fragment containing the nitrogen atom will be shifted by +1 Da compared to the unlabeled compound. For example, the characteristic base peak for unlabeled propylamine is [CH₂=NH₂]⁺ at m/z 30. docbrown.info For Propylamine-15N, this fragment becomes [CH₂=¹⁵NH₂]⁺, which is observed at m/z 31. This predictable mass shift provides unambiguous confirmation of the location of the isotopic label within the molecule's fragments.

The following table outlines the principal fragmentation pathways observed in the MS/MS spectrum of protonated Propylamine-15N.

| Precursor Ion (m/z) | Proposed Product Ion Structure | Product Ion (m/z) | Neutral Loss | Fragmentation Pathway Description |

|---|---|---|---|---|

| 61.0783 | [CH₂=¹⁵NH₂]⁺ | 31.0347 | •C₂H₅ (Ethyl radical) | α-Cleavage (Cα-Cβ bond scission), the most favorable pathway, leading to the base peak. |

| 61.0783 | [C₃H₇]⁺ | 43.0548 | ¹⁵NH₃ (Ammonia) | Loss of ammonia, resulting in the propyl cation. nih.gov |

| 61.0783 | [C₂H₅]⁺ | 29.0391 | CH₃¹⁵NH₂ (Methylamine-15N) | Cβ-Cγ bond cleavage with rearrangement. |

Applications of Propylamine 15n Hydrochloride in Advanced Research Domains

Mechanistic Studies in Organic and Bioorganic Chemistry

The presence of the ¹⁵N label in propylamine (B44156) hydrochloride provides a unique spectroscopic handle, primarily through Nuclear Magnetic Resonance (NMR) spectroscopy, to probe the intricate details of reaction mechanisms involving amines.

Tracing Reaction Pathways through ¹⁵N Labeling

The definitive location of the ¹⁵N atom in a reaction product provides unambiguous evidence of the reaction pathway. By using Propylamine-¹⁵N hydrochloride as a reactant, chemists can track the journey of the nitrogen atom, confirming or refuting proposed mechanisms.

A notable example is in the study of oxidative amination reactions. In the reaction of 2,3-diketopyrido[4,3,2-de]quinolines with ¹⁵N-labeled propylamine, the final product was analyzed to determine the position of the isotopic label. nih.gov The ¹H NMR spectrum of the resulting product clearly showed signals from two protons directly attached to the ¹⁵N atom, confirmed by a ¹JHN coupling constant of 92.5 Hz. nih.gov This finding unequivocally demonstrated that the propylamine nitrogen was incorporated into the new heterocyclic ring system, validating a specific reaction pathway over other possibilities. nih.govresearchgate.netrsc.org This method of tracing provides a clear and direct insight into the chemical transformations occurring.

Table 1: Spectroscopic Data for Reaction Pathway Analysis

| Analytical Technique | Observation | Implication | Reference |

|---|

Elucidation of Amine-Involved Reaction Intermediates

While transient intermediates are often difficult to isolate and characterize directly, the use of isotopic labeling can provide crucial information about their structure and role in a reaction. By analyzing the final position of the ¹⁵N label, researchers can infer the structure of the intermediates that must have formed during the reaction.

In the previously mentioned oxidative amination reaction, the confirmed location of the ¹⁵N in the final product helps to piece together the sequence of events, including the nature of the intermediate species. nih.gov The isotopic label serves as a marker that follows the amine group through addition and subsequent cyclization steps, allowing for a more complete picture of the reaction mechanism. Furthermore, in studies of CO₂ capture by amine-functionalized materials, ¹⁵N solid-state NMR has been instrumental in identifying surface species and potential intermediates, such as carbamates and carbamic acid, formed during the process. acs.org Although these studies may use other amines, the principles are directly applicable to understanding the intermediates formed when propylamine-¹⁵N hydrochloride interacts with other reactants.

Kinetic Isotope Effect (KIE) Studies Involving the ¹⁵N Center

The Kinetic Isotope Effect (KIE) is a powerful tool for determining the rate-determining step of a reaction and for probing the structure of the transition state. libretexts.orgprinceton.edu A ¹⁵N KIE is observed when a reaction involving the cleavage or formation of a bond to nitrogen proceeds at a different rate when the natural abundance ¹⁴N is replaced with ¹⁵N. libretexts.org The magnitude of the KIE can provide detailed information about the bonding environment of the nitrogen atom in the transition state.

While specific KIE studies extensively documenting the use of Propylamine-¹⁵N hydrochloride are not widely reported in the literature, the theoretical principles are well-established. For instance, ¹⁵N KIEs have been used to investigate enzymatic reactions and the mechanisms of various chemical transformations. wisc.edu A "normal" KIE (k₁₄/k₁₅ > 1) suggests that a bond to the nitrogen is being broken in the rate-determining step, while an "inverse" KIE (k₁₄/k₁₅ < 1) indicates that bonding to the nitrogen atom is becoming stiffer or more constrained in the transition state. Given its simple structure, Propylamine-¹⁵N hydrochloride would be an ideal substrate for such studies to probe a variety of amine-based reactions, such as nucleophilic substitutions, eliminations, and enzyme-catalyzed processes.

Utilization as a Labeled Precursor in Complex Molecule Synthesis

The introduction of a ¹⁵N label into complex molecules is crucial for a variety of analytical and research purposes. Propylamine-¹⁵N hydrochloride can serve as a synthetic intermediate to incorporate a ¹⁵N atom into larger, more complex structures.

Incorporation into Natural Products and Pharmaceuticals (as synthetic intermediates for research purposes)

The synthesis of isotopically labeled natural products and pharmaceuticals is essential for drug metabolism studies, pharmacokinetic analysis, and as internal standards in quantitative mass spectrometry. While direct examples of the use of Propylamine-¹⁵N hydrochloride in the synthesis of commercially available drugs are not the focus, its role as a research tool is significant.

The principle has been demonstrated in the synthesis of ¹⁵N-labeled pharmaceutical candidates. For example, a bis-¹⁵N diazirine, synthesized from ¹⁵NH₃, was used for the late-stage isotopic labeling of an RNA splicing modulator, showcasing how simple labeled precursors can be incorporated into complex drug-like molecules for research. chemrxiv.org Similarly, ¹⁵N-labeled heterocycles, which are common scaffolds in pharmaceuticals, can be synthesized using simple labeled nitrogen sources. rsc.org Propylamine-¹⁵N hydrochloride, as a primary amine, can be used in reactions such as reductive amination or nucleophilic substitution to introduce the ¹⁵N label into a synthetic intermediate en route to a complex target molecule. This allows researchers to track the metabolism of a potential drug candidate or to precisely quantify its concentration in biological samples.

Development of ¹⁵N-Labeled Polymers and Oligomers for Advanced Materials Characterization

Isotopic labeling is also a valuable technique in materials science for the characterization of polymers and oligomers. wikipedia.org Incorporating ¹⁵N into a polymer backbone allows for detailed structural and dynamic studies using solid-state NMR spectroscopy.

While the direct polymerization of Propylamine-¹⁵N hydrochloride is not a common route to high molecular weight polymers, it can be used to synthesize ¹⁵N-labeled monomers or functionalize existing polymers. For example, propylamine has been used in the preparation of reactants for the synthesis of pentablock copolymers. rsc.org By using ¹⁵N-labeled propylamine in such a synthesis, a labeled polymer could be produced.

The characterization of such ¹⁵N-labeled polymers by techniques like solid-state NMR can provide valuable insights into:

Polymer chain conformation and packing: The ¹⁵N chemical shifts are sensitive to the local electronic environment.

Dynamics of polymer chains: NMR relaxation experiments can probe the mobility of different segments of the polymer.

Interactions between polymer chains: The presence of the ¹⁵N label can help to elucidate intermolecular interactions, such as hydrogen bonding.

For instance, ¹⁵N-NMR has been used to characterize polyaminamides, where the chemical shifts of the amine and amide nitrogens provided information about the protonation state and substitutions. researchgate.net Similarly, fully ¹⁵N-labeled polyphosphazenes have been synthesized to allow for more detailed spectroscopic characterization. osti.gov These examples highlight the potential of using precursors like Propylamine-¹⁵N hydrochloride to create ¹⁵N-labeled polymers for advanced materials analysis.

Table 2: Mentioned Compound Names

| Compound Name |

|---|

| Propylamine-¹⁵N hydrochloride |

| 2,3-diketopyrido[4,3,2-de]quinolines |

| bis-¹⁵N diazirine |

| Polyaminamides |

| Polyphosphazenes |

Probing Molecular Interactions and Recognition Processes (in vitro, model systems)

The ¹⁵N isotope in propylamine-15N hydrochloride provides a distinct spectroscopic signature that allows researchers to monitor its interactions with other molecules in detail. This is particularly useful in studying the intricate processes of molecular recognition in controlled laboratory settings.

Ligand-Receptor Binding Studies Using ¹⁵N NMR Probes

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for studying molecular structure and dynamics. The incorporation of ¹⁵N into a ligand like propylamine allows for highly specific observations of its binding to a receptor. When the ¹⁵N-labeled ligand binds to its target receptor, changes in the chemical environment of the ¹⁵N nucleus can be detected by NMR. These changes, known as chemical shift perturbations, provide precise information about the binding event. symeres.comresearchgate.net

Researchers can utilize ¹⁵N-Heteronuclear Single Quantum Coherence (¹⁵N-HSQC) NMR experiments to map the binding site on a protein. nih.gov By comparing the ¹⁵N-HSQC spectra of a ¹⁵N-labeled protein in the presence and absence of a ligand, specific amino acid residues involved in the interaction can be identified. researchgate.netgu.se This technique is instrumental in understanding the molecular basis of ligand-receptor recognition and is a cornerstone of structure-based drug design. The ability to track the nitrogen atom of the amine group provides specific insights into the role of this functional group in the binding process.

Tracer Applications in Biochemical Pathways (focus on in vitro/model systems, analytical methods)

The stable, non-radioactive nature of the ¹⁵N isotope makes this compound an excellent tracer for following the metabolic fate of amine-containing compounds in biochemical pathways. symeres.comalfa-chemistry.com Its use in in vitro and model systems, coupled with sensitive analytical methods, allows for the detailed study of enzymatic reactions and metabolic networks.

Elucidation of Enzymatic Mechanisms Involving Amine Functionality

Many enzymes, such as amine oxidases and transaminases, act on substrates containing amine groups. This compound can be used as a substrate or a substrate analog to investigate the mechanisms of these enzymes. For instance, in studies of amadoriase, a flavoenzyme that catalyzes the oxidative deglycation of fructosyl amines, ¹⁵N-labeled substrates can help to elucidate the reaction mechanism and substrate specificity. acs.org

By tracking the ¹⁵N label through the course of an enzymatic reaction using techniques like mass spectrometry or NMR, researchers can identify reaction intermediates and products, and determine the fate of the amine nitrogen. gatech.edunih.gov This information is crucial for understanding how enzymes function and for designing specific inhibitors. For example, studies on the enzymatic reduction of nitro compounds to amines have utilized ¹⁵N-labeled substrates to follow the transformation. gatech.edu

Development of Analytical Methods for Metabolite Profiling using Labeled Standards

Metabolomics, the large-scale study of small molecules within a biological system, relies on accurate and precise analytical methods for identifying and quantifying metabolites. ous-research.no this compound can be used in the development and validation of these methods, particularly for the analysis of amine-containing compounds. nih.govplos.org

Isotope labeling is a powerful strategy in metabolomics for both targeted and untargeted analyses. isotope.comisotope.com By incorporating a known amount of this compound into a sample, it can serve as a labeled standard to help identify and quantify other amines. This approach, known as stable isotope labeling by amino acids in cell culture (SILAC) or similar techniques, allows for more accurate comparison of metabolite levels between different samples. nih.gov The distinct mass shift provided by the ¹⁵N label allows for clear differentiation from the naturally abundant ¹⁴N-containing metabolites in mass spectrometry-based analyses. thermofisher.com

Analytical Method Development and Validation with Isotopic Standards

The use of stable isotope-labeled compounds as internal standards is a gold standard in quantitative analytical chemistry, particularly in mass spectrometry. This compound is well-suited for this purpose in the analysis of a wide range of amine-containing analytes.

Quantitative Analysis of Amine-Containing Analytes Using this compound as an Internal Standard

In quantitative analysis using techniques like liquid chromatography-mass spectrometry (LC-MS), an internal standard is a compound that is added in a known amount to a sample before processing. scioninstruments.com The internal standard helps to correct for variations in sample preparation, instrument response, and matrix effects, thereby improving the accuracy and precision of the measurement. thermofisher.comisotope.com

This compound is an ideal internal standard for the quantification of other primary amines. acs.org Because it is chemically very similar to the unlabeled analytes of interest, it behaves similarly during extraction, derivatization, and chromatographic separation. However, its mass is different due to the ¹⁵N isotope, allowing it to be distinguished from the analyte by the mass spectrometer. scioninstruments.com This isotopic dilution mass spectrometry approach is widely used for the accurate quantification of low-abundance analytes in complex matrices such as biological fluids and food samples. acs.orgnist.govnih.gov

Table 1: Research Findings on the Application of ¹⁵N-Labeled Compounds

| Research Area | Key Finding | Analytical Technique(s) | Reference(s) |

| Ligand-Receptor Binding | ¹⁵N-HSQC NMR can identify specific amino acid residues at the binding interface. | NMR Spectroscopy | nih.gov |

| Enzymatic Mechanisms | Tracking of ¹⁵N label reveals reaction intermediates and the fate of the amine nitrogen. | Mass Spectrometry, NMR | acs.orggatech.edu |

| Metabolite Profiling | ¹⁵N-labeled standards improve the accuracy of metabolite quantification in complex samples. | Mass Spectrometry | nih.govplos.org |

| Quantitative Analysis | Isotope dilution mass spectrometry with ¹⁵N-labeled internal standards provides high accuracy and precision. | LC-MS/MS | acs.orgnih.gov |

Chromatography-Mass Spectrometry (LC-MS/GC-MS) Method Validation for Amine Detection

The use of this compound as an internal standard is pivotal in the validation of analytical methods for the quantification of primary amines, such as propylamine, by Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS). The validation process ensures that the analytical method is reliable, reproducible, and accurate for its intended purpose. Stable isotope-labeled (SIL) internal standards like this compound are considered the gold standard in quantitative mass spectrometry because they closely mimic the analyte's chemical and physical properties. unc.edumdpi.com

This compound co-elutes with the non-labeled propylamine analyte during chromatography, experiencing similar ionization effects and potential matrix interferences in the mass spectrometer's ion source. unc.edu This co-elution allows for the correction of variations in sample preparation, injection volume, and instrument response, thereby significantly improving the accuracy and precision of the quantification. unc.edu The mass spectrometer can easily distinguish between the analyte and the internal standard due to the mass difference imparted by the 15N isotope. mdpi.com

Detailed research findings from method validation studies for the determination of biogenic amines, including propylamine, demonstrate the performance characteristics of such analytical methods. While specific validation data for methods exclusively using this compound is proprietary to the developing laboratories, the following tables represent typical validation parameters achieved for the analysis of propylamine and other primary amines in complex matrices, which are enhanced by the use of a stable isotope-labeled internal standard.

A study on the determination of biogenic amines in wines and beers by LC-MS/MS provides a clear example of the method's performance for propylamine. The validation of the method included establishing the linear range, limit of detection (LOD), and limit of quantification (LOQ).

Table 1: LC-MS/MS Calibration Data for Propylamine Analysis

| Parameter | Value |

| Calibration Range (µg/dm³) | 110–1950 |

| Coefficient of Determination (R²) | 0.9998 |

| Limit of Detection (LOD) (µg/dm³) | 24 |

| Limit of Quantification (LOQ) (µg/dm³) | 78 |

| Data sourced from a study on the LC-MS/MS determination of biogenic amines in wines and beers. researchgate.net |

The high coefficient of determination (R²) indicates excellent linearity across the specified concentration range. researchgate.net The use of an internal standard like this compound is critical to achieving such linearity by compensating for any potential matrix effects present in complex samples like wine and beer.

Further validation of analytical methods involves assessing precision and accuracy. Precision is typically expressed as the relative standard deviation (RSD) of replicate measurements, while accuracy is determined by recovery studies in spiked samples. The following table illustrates typical precision and accuracy results for the GC-MS analysis of primary amines, where a stable isotope-labeled internal standard ensures the reliability of the measurements.

Table 2: Representative Precision and Accuracy Data for Amine Analysis using GC-MS with an Internal Standard

| Quality Control Level | Precision (% RSD) | Accuracy (% Recovery) |

| Low Concentration | 1.16–17.32 | 0.64–13.84 |

| Medium Concentration | 0.64–14.59 | 0.44–14.70 |

| High Concentration | 1.16–17.32 | 0.64–13.84 |

| Data adapted from a validated GC-MS method for the analysis of hair dye ingredients, representing typical performance for amine analysis. mdpi.com |

In these validation scenarios, this compound would be added at a known concentration to all calibration standards and unknown samples at the beginning of the sample preparation process. The ratio of the peak area of the analyte (propylamine) to the peak area of the internal standard (this compound) is then used to construct the calibration curve and quantify the analyte in the samples. This ratiometric approach corrects for analyte loss during extraction and derivatization steps, as well as for fluctuations in instrument performance, leading to robust and reliable quantitative results. unc.edu

Computational and Theoretical Investigations of Propylamine 15n Hydrochloride

Quantum Chemical Calculations for Electronic Structure and Bonding

Quantum chemical calculations are fundamental in elucidating the electronic structure and bonding characteristics of molecules. numberanalytics.comnumberanalytics.com These computational methods, rooted in the principles of quantum mechanics, provide a detailed description of how electrons are distributed within a molecule and the nature of the chemical bonds that hold it together. numberanalytics.com For Propylamine-15N hydrochloride, these calculations offer insights into its stability, reactivity, and the intrinsic properties of its constituent atoms and bonds.

Density Functional Theory (DFT) Studies of Molecular Geometry and Vibrational Frequencies

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. numberanalytics.com It is a powerful tool for optimizing molecular geometry and predicting vibrational frequencies. researchgate.net DFT calculations, such as those employing the B3LYP functional with a 6-311++G(d,p) basis set, can determine the most stable three-dimensional arrangement of atoms in this compound by finding the minimum energy conformation. researchgate.netsemanticscholar.org These calculations provide precise data on bond lengths, bond angles, and dihedral angles.

Vibrational frequency analysis, also performed using DFT, predicts the frequencies at which the molecule will absorb infrared radiation, corresponding to its various vibrational modes. nepjol.info These predicted frequencies are crucial for interpreting experimental infrared (IR) spectra. numberanalytics.comnih.gov By comparing the calculated vibrational frequencies with experimental data, a detailed assignment of the spectral bands to specific molecular motions, such as C-H stretches, N-H stretches, and various bending modes, can be achieved. researchgate.net The incorporation of the 15N isotope will induce shifts in the vibrational frequencies of modes involving the nitrogen atom, a phenomenon that can be accurately predicted by these calculations. uprm.edu

Table 1: Representative Calculated Vibrational Frequencies for Propylamine (B44156)

| Vibrational Mode | Calculated Frequency (cm⁻¹) |

| N-H Stretch | ~3400 |

| C-H Stretch (CH₃) | ~2970 |

| C-H Stretch (CH₂) | ~2930 |

| CH₂ Scissoring | ~1460 |

| C-N Stretch | ~1070 |

| C-C Stretch | ~900 |

Note: This table provides representative values for propylamine and would be specifically refined for the 15N-labeled hydrochloride salt in a dedicated computational study.

Ab Initio Calculations for Protonation States and pKa Prediction

Ab initio calculations, which are based on first principles of quantum mechanics without empirical parameters, are instrumental in studying protonation states and predicting the acidity constant (pKa) of molecules like this compound. researchoutreach.org The protonation state of the amine group is critical to its biological and chemical activity. uit.no

By calculating the energies of the protonated (propylammonium ion) and deprotonated (propylamine) forms, the proton affinity and the pKa can be estimated. researchgate.net These calculations often involve sophisticated models that account for the effects of the solvent, which is crucial for accurate pKa prediction. researchoutreach.orgresearchgate.net The Fragment Molecular Orbital (FMO) method is one such advanced ab initio technique that can be used to investigate the interactions between the molecule and surrounding solvent molecules, providing a more accurate picture of the protonation equilibrium in solution. uit.no The predicted pKa value helps in understanding how this compound will behave in different pH environments. researchoutreach.org

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Solvation Effects

Molecular Dynamics (MD) simulations provide a powerful approach to explore the conformational landscape and the influence of solvent on this compound. mdpi-res.com These simulations model the movement of atoms over time, offering a dynamic perspective on molecular behavior. mdpi.com

By simulating the molecule in a solvent box (typically water), MD can reveal the different shapes (conformers) the molecule can adopt and the relative energies of these conformations. This is particularly important for a flexible molecule like propylamine. The simulations can also shed light on how water molecules arrange themselves around the propylammonium ion and the chloride ion, a process known as solvation. nih.gov Understanding the solvation shell is key to comprehending the molecule's solubility and its interactions in a biological context. Advanced techniques can even model chemical reactions within the solvent environment. mdpi.com

Prediction of Spectroscopic Parameters (NMR Chemical Shifts, IR Frequencies) Using Computational Methods

Computational chemistry offers robust methods for predicting spectroscopic parameters, which are invaluable for interpreting experimental data. nih.govdiva-portal.org

NMR Chemical Shifts: The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts, particularly for the 15N nucleus, is a significant application of quantum chemical calculations. nih.govresearchgate.net Methods like Gauge-Independent Atomic Orbital (GIAO) are commonly used in conjunction with DFT to calculate the magnetic shielding of each nucleus. semanticscholar.org These shielding values are then converted to chemical shifts. The accuracy of these predictions is highly dependent on the chosen functional, basis set, and the inclusion of solvent effects. nih.govresearchgate.net For 15N NMR, the chemical shifts can span a wide range and are very sensitive to the local electronic environment, making accurate computational prediction a valuable tool for structural elucidation. semanticscholar.org

IR Frequencies: As mentioned in section 5.1.1, DFT calculations are highly effective in predicting infrared (IR) vibrational frequencies. numberanalytics.com The process involves optimizing the molecular geometry and then calculating the second derivatives of the energy with respect to atomic displacements. wisc.edu The resulting frequencies and their corresponding intensities can be used to generate a theoretical IR spectrum that can be compared with experimental results for validation and peak assignment. nih.gov

Table 2: Predicted vs. Experimental Spectroscopic Data

| Spectroscopic Parameter | Computational Method | Predicted Value | Experimental Value |

| ¹⁵N NMR Chemical Shift | GIAO-DFT | Varies (e.g., ~30-50 ppm relative to a standard) | To be determined experimentally |

| Key IR Frequency (N-H bend) | DFT (B3LYP) | ~1600 cm⁻¹ | To be determined experimentally |

Note: The predicted values are illustrative and depend on the specific computational level of theory. Experimental values would be needed for a direct comparison.

Isotope Effect Calculations on Reaction Thermodynamics and Kinetics

The substitution of 14N with 15N in propylamine hydrochloride introduces a change in mass that, while small, can have measurable effects on the thermodynamics and kinetics of chemical reactions, known as isotope effects. Computational methods can be used to predict the magnitude of these effects.

Thermodynamic Isotope Effects: These are related to the changes in the equilibrium constant of a reaction upon isotopic substitution. They arise from the differences in zero-point vibrational energies (ZPVE) between the isotopically labeled and unlabeled molecules. princeton.edu Calculations can determine the ZPVE for reactants and products, allowing for the prediction of the equilibrium isotope effect.

Kinetic Isotope Effects (KIEs): KIEs are the changes in the rate of a chemical reaction when an atom in the reactant is replaced by one of its isotopes. princeton.edu Theoretical calculations of KIEs involve determining the transition state structure of the reaction. nih.gov The vibrational frequencies of the reactants and the transition state are then calculated for both the 14N and 15N species to determine the difference in activation energies, which governs the KIE. princeton.edunih.gov These calculations can provide mechanistic insights, for example, by indicating whether a bond to the nitrogen atom is broken in the rate-determining step of a reaction. nih.gov

Emerging Research Directions and Future Prospects of Propylamine 15n Hydrochloride

Development of Novel Isotope-Assisted Analytical Techniques

The stable isotope nitrogen-15 (B135050) (¹⁵N) is a powerful tool for elucidating chemical and biological processes. symeres.com Propylamine-15N hydrochloride, as a source of ¹⁵N, is integral to the development of advanced analytical techniques. Isotope labeling with ¹⁵N allows researchers to distinguish between labeled and unlabeled compounds using methods like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). alfa-chemistry.com This specificity is crucial in various fields, including proteomics, metabolomics, and environmental analysis. symeres.com

One of the key advancements is in the realm of isotope-assisted metabolomics. acs.org By growing organisms in a medium containing ¹⁵N-labeled nutrients, researchers can track the incorporation of the isotope into various metabolites. acs.orgfrontiersin.org This approach, often combined with ¹³C labeling, allows for the accurate determination of the elemental composition of metabolites by analyzing the mass shifts in mass spectrometry data. acs.org This technique provides a robust method for identifying and quantifying compounds in complex biological samples. acs.org

Furthermore, ¹⁵N labeling is essential for structural biology, particularly in NMR studies of proteins and other macromolecules. alfa-chemistry.com The incorporation of ¹⁵N helps in determining protein structures, studying protein-ligand interactions, and investigating dynamic processes at an atomic level. alfa-chemistry.com While uniform labeling is a common strategy, site-specific labeling with ¹⁵N-amino acids offers detailed structural information for large proteins and peptides. sigmaaldrich.comsigmaaldrich.com

Recent developments in hyperpolarization techniques, such as Signal Amplification By Reversible Exchange (SABRE), have significantly enhanced the sensitivity of ¹⁵N NMR. rsc.orgchemrxiv.org These methods can dramatically increase the NMR signal of ¹⁵N-labeled compounds, enabling real-time tracking of metabolic processes and the detection of low-concentration intermediates. rsc.org This has opened new avenues for in vivo molecular imaging and the study of reaction mechanisms. rsc.org

The table below summarizes some of the key analytical techniques that benefit from the use of ¹⁵N-labeled compounds like this compound.

| Analytical Technique | Application of ¹⁵N Labeling | Research Area |

| Mass Spectrometry (MS) | Improves specificity and allows for precise quantification of nitrogen-containing compounds. symeres.com | Metabolomics, Proteomics, Environmental Science symeres.com |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Enables detailed structural characterization of biomolecules and the study of reaction mechanisms. symeres.comresearchgate.net | Structural Biology, Mechanistic Chemistry symeres.comresearchgate.net |

| Isotope-Assisted Metabolomics | Aids in the identification and quantification of metabolites by tracking isotopic incorporation. acs.org | Systems Biology, Drug Discovery acs.org |

| Hyperpolarized MRI/MRS | Enhances signal sensitivity for in vivo imaging and real-time metabolic studies. rsc.org | Molecular Imaging, Diagnostics rsc.org |

Exploration of New Catalytic Applications Involving ¹⁵N-Labeled Amine Derivates

The use of ¹⁵N-labeled amine derivatives, such as those synthesized from this compound, is a growing area of interest in catalysis research. The isotopic label serves as a powerful probe to investigate reaction mechanisms and the fate of nitrogen atoms in catalytic cycles.

In organometallic catalysis, ¹⁵N-labeled ligands can provide crucial insights into the coordination chemistry and reactivity of metal complexes. For instance, in reactions involving amine activation or transfer, tracking the ¹⁵N label can help to distinguish between different proposed mechanistic pathways. This is particularly valuable in complex reactions where multiple nitrogen-containing species are present.

A significant application lies in the study of photocatalysis. For example, the photocatalytic oxidation of benzylamine-15N to ¹⁵N-benzylcarbamic acid using CO₂ under UV light has been used to confirm the reactivity of the amine in condensation reactions. Such studies are essential for designing more efficient and selective photocatalytic systems for nitrogen-based chemical transformations.

Furthermore, ¹⁵N-labeled amines are being explored in the development of novel catalysts. The electronic and steric properties of amines can be finely tuned, and the isotopic label provides a direct handle to study their behavior during catalysis. This includes their role as ligands, bases, or reactants in various catalytic processes.

The development of methods for the late-stage isotopic labeling of complex molecules, including pharmaceuticals, is another promising direction. chemrxiv.org For example, a bis-¹⁵N diazirine has been synthesized using ¹⁵NH₃ as the sole isotopic source and used for the late-stage labeling of a drug candidate. chemrxiv.org This approach allows for the efficient introduction of ¹⁵N into molecules of interest, facilitating their use in mechanistic and metabolic studies.

Integration into Advanced Materials Characterization Methodologies

The incorporation of ¹⁵N-labeled compounds, including this compound, is enhancing advanced materials characterization techniques. The unique nuclear properties of ¹⁵N make it an ideal probe for investigating the structure, dynamics, and properties of nitrogen-containing materials.

Solid-state NMR (ssNMR) spectroscopy is a primary beneficiary of ¹⁵N isotopic labeling. sigmaaldrich.comsigmaaldrich.com For materials such as polymers, organic frameworks, and composites, uniform or site-specific ¹⁵N labeling can provide detailed information about molecular structure, conformation, and intermolecular interactions. sigmaaldrich.com This is particularly important for amorphous or poorly crystalline materials where diffraction techniques are less effective. The ability to measure ¹⁵N chemical shifts and couplings provides constraints for structural models and helps to understand material properties at a molecular level. researchgate.net

In the field of surface science, ¹⁵N-labeled molecules can be used to study adsorption and reaction processes on material surfaces. By monitoring the ¹⁵N NMR or vibrational spectra of an adsorbed probe molecule like propylamine-15N, researchers can gain insights into the nature of active sites, surface-adsorbate interactions, and the mechanisms of surface-catalyzed reactions.

Furthermore, ¹⁵N labeling is being used in conjunction with advanced spectroscopic techniques to study complex biological and environmental systems. For example, a combination of Fourier-transform infrared (FTIR) spectroscopy and cavity-enhanced Raman spectroscopy (CERS) with ¹⁵N-isotopic labeling has been used to investigate the reduction of nitrate (B79036) and nitrite (B80452) by E. coli. rsc.orgwhiterose.ac.uk This multi-modal approach allows for the simultaneous, non-invasive monitoring of both gas-phase and liquid-phase species, providing a comprehensive picture of the underlying biochemical pathways. rsc.orgwhiterose.ac.uk

The table below highlights some of the materials characterization methodologies that are enhanced by ¹⁵N isotopic labeling.

| Characterization Technique | Role of ¹⁵N Labeling | Material/System Studied |

| Solid-State NMR (ssNMR) | Provides structural and dynamic information at the molecular level. sigmaaldrich.comsigmaaldrich.com | Polymers, Biomaterials, Organic Frameworks |

| Surface Spectroscopy (e.g., IRAS, HREELS) | Acts as a probe for studying surface adsorption and reactions. | Catalytic Surfaces, Thin Films |

| Advanced Vibrational Spectroscopy (FTIR, Raman) | Enables mechanistic studies of complex chemical and biological processes. rsc.orgwhiterose.ac.uk | Biological Cultures, Environmental Samples |

Concluding Remarks on the Broader Impact of ¹⁵N Isotopic Labeling in Chemical Research

The use of stable isotopes, and particularly ¹⁵N, has become an indispensable tool in modern chemical research. symeres.com The ability to selectively label molecules with ¹⁵N provides a powerful and non-perturbative method for tracking atoms and elucidating complex processes. symeres.comcreative-proteomics.com this compound, as a readily available source of a labeled primary amine, is a key building block in this endeavor.

The applications of ¹⁵N isotopic labeling are vast and continue to expand. In metabolic research, it allows for the detailed mapping of biochemical pathways and the quantification of metabolic fluxes. alfa-chemistry.comnih.gov In agricultural and environmental science, ¹⁵N-labeled fertilizers are used to study nitrogen uptake in plants and the nitrogen cycle in ecosystems, providing critical data for sustainable agriculture and pollution control. alfa-chemistry.com

In the pharmaceutical industry, isotopic labeling is crucial for drug metabolism and pharmacokinetic studies. symeres.com By tracing the fate of a ¹⁵N-labeled drug, researchers can identify metabolites, understand metabolic pathways, and assess the drug's bioavailability. This information is vital for the development of safer and more effective medicines.

Moreover, the development of new analytical techniques that leverage isotopic labeling is constantly pushing the boundaries of what we can measure and understand. anr.fr From high-resolution mass spectrometry to hyperpolarized NMR, these methods provide unprecedented insights into the molecular world. rsc.org The continued development and application of ¹⁵N-labeled compounds will undoubtedly lead to further breakthroughs across all areas of chemical science, from fundamental research to applied technology.

Q & A

Q. How can researchers verify the isotopic purity of Propylamine-<sup>15</sup>N hydrochloride in synthetic batches?

Isotopic purity is critical for applications like NMR spectroscopy or metabolic tracing. Methodologies include:

- Mass Spectrometry (MS) : Quantify the <sup>15</sup>N/<sup>14</sup>N ratio using high-resolution MS, ensuring isotopic enrichment exceeds 98% .

- Nuclear Magnetic Resonance (NMR) : <sup>15</sup>N NMR spectra should show a single peak without <sup>14</sup>N signals. Compare with unlabeled propylamine hydrochloride for baseline validation .

- Elemental Analysis : Confirm nitrogen content matches theoretical values for <sup>15</sup>N labeling (e.g., molecular weight = 102.61 g/mol for Propylamine-<sup>15</sup>N hydrochloride) .

Q. What are the recommended storage conditions to prevent degradation of Propylamine-<sup>15</sup>N hydrochloride?

- Store in airtight, light-resistant containers at –20°C under inert gas (e.g., argon) to minimize hydrolysis and oxidation.

- Monitor stability via periodic LC-MS analysis to detect degradation products like propionaldehyde or ammonium chloride .

Q. How should researchers handle discrepancies in reported solubility data for Propylamine-<sup>15</sup>N hydrochloride?

Solubility variations may arise from differences in temperature, pH, or counterion interactions. To resolve contradictions:

- Reproduce experiments : Use standardized buffers (e.g., phosphate-buffered saline at pH 7.4) and report temperature explicitly .

- Validate via gravimetric analysis : Saturate solutions, filter undissolved material, and quantify by dry weight .

Advanced Research Questions

Q. What experimental strategies mitigate isotopic dilution effects when using Propylamine-<sup>15</sup>N hydrochloride in metabolic flux studies?

- Precursor pulse-chase design : Introduce the labeled compound at a controlled rate to minimize unlabeled nitrogen incorporation .

- Quench-and-extract protocols : Rapidly terminate reactions (e.g., using liquid nitrogen) to preserve isotopic integrity .

- Computational modeling : Use software like INCA to correct for natural isotope abundance in mass isotopomer distributions .

Q. How can conflicting kinetic data for Propylamine-<sup>15</sup>N hydrochloride in enzyme inhibition assays be resolved?

Contradictions may stem from assay conditions or enzyme isoforms. Address this by:

- Standardizing assay buffers : Ensure consistent ionic strength (e.g., 150 mM NaCl) and pH (e.g., 7.0–7.5) across studies .

- Using orthogonal methods : Validate results with isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) .

Q. What analytical techniques are optimal for characterizing Propylamine-<sup>15</sup>N hydrochloride in complex biological matrices?

- Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) : Employ hydrophilic interaction liquid chromatography (HILIC) for polar compound separation .

- Isotope Ratio Mass Spectrometry (IRMS) : Detect low-abundance <sup>15</sup>N in tissue homogenates with parts-per-million sensitivity .

Methodological Best Practices

Q. How should researchers design controls for studies involving Propylamine-<sup>15</sup>N hydrochloride in cell culture?

- Negative controls : Use unlabeled propylamine hydrochloride to distinguish isotope-specific effects.

- Blank matrices : Prepare cell lysates without the compound to identify background signals in MS workflows .

- Dose-response validation : Confirm linearity of isotopic incorporation across a concentration range (e.g., 0.1–10 mM) .

Q. What steps ensure reproducibility in synthesizing Propylamine-<sup>15</sup>N hydrochloride derivatives for structure-activity relationship (SAR) studies?

- Document reaction parameters : Include temperature (±1°C), solvent purity (HPLC-grade), and stirring rate .

- Characterize intermediates : Use FT-IR and <sup>1</sup>H/<sup>13</sup>C NMR to confirm intermediate structures before proceeding .

Safety and Compliance

Q. What are the critical safety protocols for handling Propylamine-<sup>15</sup>N hydrochloride in laboratory settings?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.